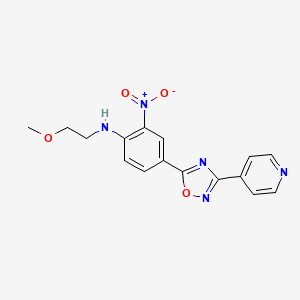
N-(2-methoxyethyl)-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyethyl)-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline, also known as MNPAO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MNPAO is a nitroaromatic compound that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of N-(2-methoxyethyl)-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. N-(2-methoxyethyl)-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline has been shown to inhibit the activity of caspase-3, an enzyme involved in programmed cell death, which may contribute to its anticancer properties. N-(2-methoxyethyl)-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which may contribute to its potential as a treatment for Alzheimer's disease.
Biochemical and Physiological Effects
N-(2-methoxyethyl)-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(2-methoxyethyl)-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline can induce apoptosis, or programmed cell death, in cancer cells. N-(2-methoxyethyl)-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which may contribute to its potential as an anti-inflammatory agent. In animal studies, N-(2-methoxyethyl)-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline has been shown to improve cognitive function and memory in rats.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxyethyl)-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline has several advantages for lab experiments, including its stability and solubility in various solvents. N-(2-methoxyethyl)-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline is also relatively easy to synthesize using standard laboratory techniques. However, N-(2-methoxyethyl)-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on N-(2-methoxyethyl)-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline. One direction is to further investigate its potential as an anticancer agent and its mechanism of action in cancer cells. Another direction is to study its potential as an anti-inflammatory agent and its effects on the immune system. Additionally, further research is needed to fully understand its potential as a treatment for Alzheimer's disease and its effects on cognitive function. Finally, studies are needed to investigate its potential as a herbicide and its effects on the environment.
Synthesemethoden
N-(2-methoxyethyl)-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline can be synthesized using various methods, including the reaction of 2-nitro-4-chloroaniline with 3-(pyridin-4-yl)-1,2,4-oxadiazol-5-amine in the presence of potassium carbonate and dimethylformamide. Another method involves the reaction of 2-nitro-4-chloroaniline with 3-(pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylic acid in the presence of triethylamine and N,N-dimethylformamide. Both methods result in the formation of N-(2-methoxyethyl)-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline as a yellow solid.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyethyl)-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline has been studied for its potential applications in various fields, including medical, agricultural, and environmental research. In medical research, N-(2-methoxyethyl)-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline has been shown to have anticancer properties by inhibiting the growth of cancer cells. N-(2-methoxyethyl)-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline has also been studied for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease. In agricultural research, N-(2-methoxyethyl)-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline has been shown to have herbicidal properties and can be used to control weed growth. In environmental research, N-(2-methoxyethyl)-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline has been studied for its potential as a water pollutant and its effects on aquatic organisms.
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-2-nitro-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-24-9-8-18-13-3-2-12(10-14(13)21(22)23)16-19-15(20-25-16)11-4-6-17-7-5-11/h2-7,10,18H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMAFLJDIRJESI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=NC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxyethyl)-2-nitro-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


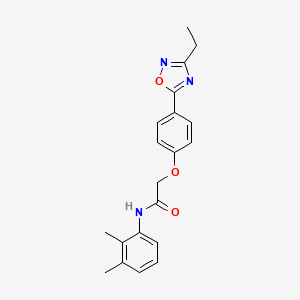
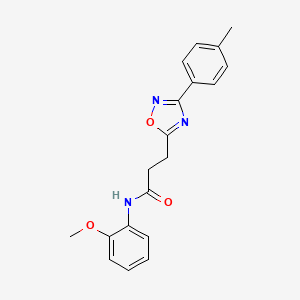
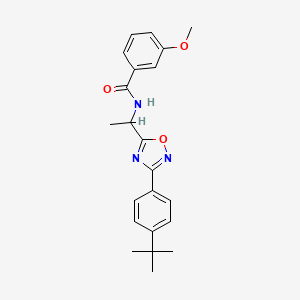
![N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7712374.png)

![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7712390.png)

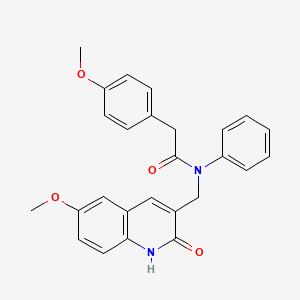

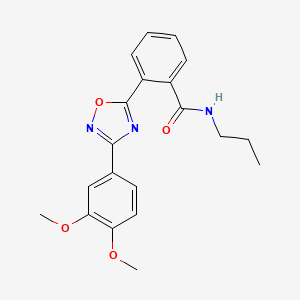

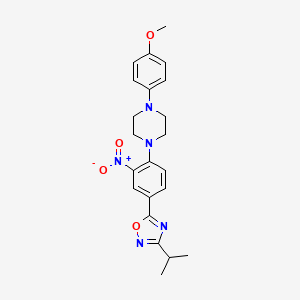
![2-bromo-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712435.png)